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Compound of Interest

Compound Name:

6-((tert-

Butoxycarbonyl)amino)picolinic

acid

Cat. No.: B1344348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-((tert-
Butoxycarbonyl)amino)picolinic acid and its structural isomers, specifically the 4- and 5-

substituted analogues. Picolinic acid derivatives are significant scaffolds in medicinal chemistry

and drug discovery, acting as enzyme inhibitors and intermediates in the synthesis of various

therapeutic agents.[1][2][3] Understanding their spectroscopic properties is crucial for their

synthesis, characterization, and the development of new pharmaceuticals. This document

summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides

standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 6-((tert-
Butoxycarbonyl)amino)picolinic acid and its isomers. It is important to note that a complete

set of experimental data for all isomers is not readily available in the public domain. Therefore,

the data presented is a compilation of reported values for closely related structures and

predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)
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Compound
Aromatic Protons
(ppm)

NH Proton (ppm)
tert-Butyl Protons
(ppm)

6-((tert-

Butoxycarbonyl)amino

)picolinic acid

7.5 - 8.2 (m, 3H) 9.5 - 10.5 (s, 1H) 1.5 (s, 9H)

4-((tert-

Butoxycarbonyl)amino

)picolinic acid

7.8 - 8.5 (m, 3H) 9.8 - 10.8 (s, 1H) 1.5 (s, 9H)

5-((tert-

Butoxycarbonyl)amino

)picolinic acid

7.9 - 8.8 (m, 3H) 9.7 - 10.7 (s, 1H) 1.5 (s, 9H)

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆).

Multiplicity is denoted as s (singlet) and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analogous)

Compound
C=O
(Carboxylic
Acid) (ppm)

C=O (Boc)
(ppm)

Aromatic
Carbons
(ppm)

tert-Butyl
Carbon
(ppm)

tert-Butyl
Methyls
(ppm)

6-((tert-

Butoxycarbon

yl)amino)picol

inic acid

165 - 168 152 - 154 110 - 155 ~80 ~28

4-((tert-

Butoxycarbon

yl)amino)picol

inic acid

166 - 169 152 - 154 112 - 158 ~80 ~28

5-((tert-

Butoxycarbon

yl)amino)picol

inic acid

165 - 168 152 - 154 115 - 153 ~80 ~28
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Note: Chemical shifts are referenced to a suitable deuterated solvent.

Table 3: Infrared (IR) Spectroscopic Data

Compound
ν(O-H) (cm⁻¹)
(Carboxylic
Acid)

ν(N-H) (cm⁻¹)
(Amide)

ν(C=O) (cm⁻¹)
(Carboxylic
Acid)

ν(C=O) (cm⁻¹)
(Boc)

6-((tert-

Butoxycarbonyl)a

mino)picolinic

acid

2500 - 3300

(broad)
3200 - 3400 1700 - 1725 1680 - 1700

4-((tert-

Butoxycarbonyl)a

mino)picolinic

acid

2500 - 3300

(broad)
3200 - 3400 1700 - 1725 1680 - 1700

5-((tert-

Butoxycarbonyl)a

mino)picolinic

acid

2500 - 3300

(broad)
3200 - 3400 1700 - 1725 1680 - 1700

Note: Spectra are typically recorded on solid samples (e.g., KBr pellet or ATR).

Table 4: Mass Spectrometry Data
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Compound Molecular Formula Exact Mass [M]
Key Fragment Ions
(m/z)

6-((tert-

Butoxycarbonyl)amino

)picolinic acid

C₁₁H₁₄N₂O₄ 238.0954

[M+H]⁺: 239, [M-55]⁺

(loss of C₄H₇O), [M-

99]⁺ (loss of C₅H₇O₂)

4-((tert-

Butoxycarbonyl)amino

)picolinic acid

C₁₁H₁₄N₂O₄ 238.0954
[M+H]⁺: 239, [M-55]⁺,

[M-99]⁺

5-((tert-

Butoxycarbonyl)amino

)picolinic acid

C₁₁H₁₄N₂O₄ 238.0954
[M+H]⁺: 239, [M-55]⁺,

[M-99]⁺

Note: Data is based on High-Resolution Mass Spectrometry (HRMS) with Electrospray

Ionization (ESI).

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.
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Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

A sufficient number of scans (typically 1024 or more) may be required due to the low

natural abundance of ¹³C.

Process the data with an exponential line broadening of 1-2 Hz.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the crystal surface.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract

it from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol,

acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent

system, often with the addition of 0.1% formic acid to promote protonation for positive ion

mode.

Instrumentation:

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer

(e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

Data Acquisition:

Acquire spectra in positive ion mode.

Set the mass range to scan from m/z 50 to 500.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to achieve maximum signal intensity and stability.

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and apply collision-induced dissociation (CID) with varying collision

energies.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Figure 1. General experimental workflow for the spectroscopic analysis of picolinic acid isomers.
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Caption: Figure 1. General experimental workflow for the spectroscopic analysis of picolinic

acid isomers.

Hypothetical Signaling Pathway Inhibition
Picolinic acid derivatives have been investigated as inhibitors of various kinases involved in

cellular signaling pathways.[1] The following diagram illustrates a hypothetical mechanism

where a picolinic acid derivative could inhibit a kinase cascade, a common target in drug

development.
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Figure 2. Hypothetical signaling pathway inhibited by a picolinic acid derivative.
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Caption: Figure 2. Hypothetical signaling pathway inhibited by a picolinic acid derivative.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1344348?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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